molecular formula C20H11NO7 B13403380 Nitrofluorescein, Isomer 2

Nitrofluorescein, Isomer 2

Cat. No.: B13403380
M. Wt: 377.3 g/mol
InChI Key: RHDXWVNMKSBQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Nitrofluorescein, Isomer 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield aminofluorescein derivatives .

Scientific Research Applications

Nitrofluorescein, Isomer 2 is widely used in scientific research due to its fluorescent properties. It is commonly used as a labeling reagent for proteins in biochemical assays and diagnostic techniques . In biology and medicine, it is used in the fluorescent antibody technique for the rapid identification of pathogens . Additionally, it has applications in the study of molecular interactions and cellular processes.

Mechanism of Action

The mechanism of action of Nitrofluorescein, Isomer 2 involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the compound’s molecular structure, which allows it to absorb light and re-emit it at a different wavelength. This property makes it useful for labeling and detecting proteins and other biomolecules in various assays .

Comparison with Similar Compounds

Nitrofluorescein, Isomer 2 is similar to other nitrofluorescein derivatives, such as 3′-Nitrofluorescein and 5′-Nitrofluorescein. These compounds share similar fluorescent properties but differ in their specific molecular structures and reactivity. For example, 3′-Nitrofluorescein and 5′-Nitrofluorescein have different positions of the nitro group on the fluorescein molecule, which can affect their fluorescence and reactivity . This compound is unique in its specific application as a labeling reagent for proteins and its use in the fluorescent antibody technique .

Properties

Molecular Formula

C20H11NO7

Molecular Weight

377.3 g/mol

IUPAC Name

6'-hydroxy-5-nitrospiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione

InChI

InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,14,23H

InChI Key

RHDXWVNMKSBQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1C3(C4=C(O2)C=C(C=C4)O)C5=C(C=CC(=C5)[N+](=O)[O-])C(=O)O3

Origin of Product

United States

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